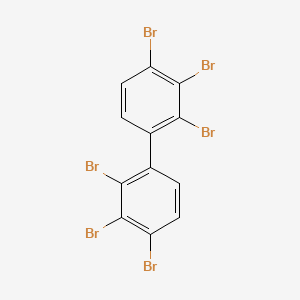
2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. Due to their persistence in the environment and potential health risks, the use of polybrominated biphenyls has been restricted or banned in many regions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the biphenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves large-scale bromination processes. The compound is produced by grinding and blending brominated biphenyl mixtures with additives to prevent caking and ensure uniformity. The production process is designed to meet stringent safety and environmental regulations due to the toxic nature of the compound .
化学反応の分析
Types of Reactions
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the biphenyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate substitution reactions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in the production of plastics, textiles, and electronic devices.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its toxicological properties and potential health risks.
Industry: Applied in the manufacturing of flame-resistant materials and products
作用機序
The mechanism of action of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves its interaction with cellular components. The compound acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
類似化合物との比較
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is part of the polybrominated biphenyl family, which includes other similar compounds such as:
- 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl
- 2,2’,4,4’,6,6’-Hexabromo-1,1’-biphenyl
- 2,2’,3,4,5,6-Hexabromo-1,1’-biphenyl
These compounds share similar structures and properties but differ in the positions and number of bromine atoms attached to the biphenyl ring. The unique arrangement of bromine atoms in 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl contributes to its specific chemical and biological behavior .
特性
CAS番号 |
82865-89-2 |
|---|---|
分子式 |
C12H4Br6 |
分子量 |
627.6 g/mol |
IUPAC名 |
1,2,3-tribromo-4-(2,3,4-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H |
InChIキー |
PTJQVJQAZSLKJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



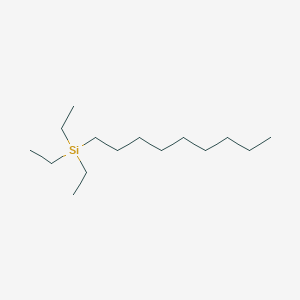
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
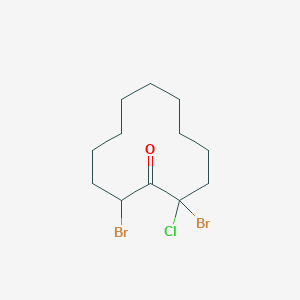
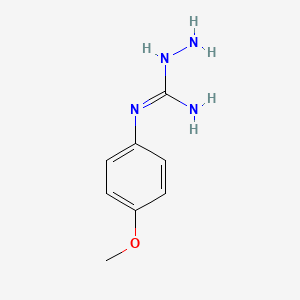


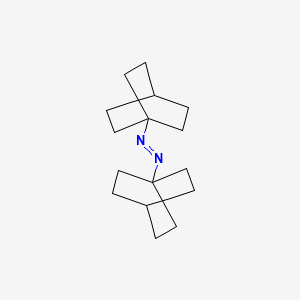
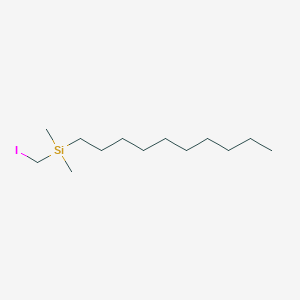
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
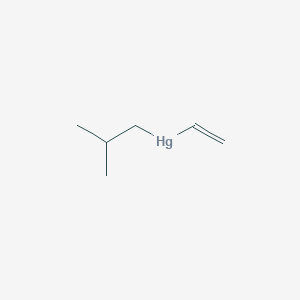
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
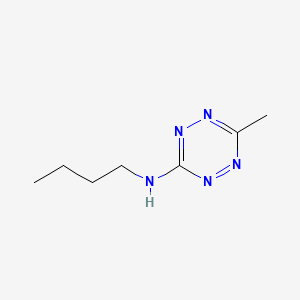
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
